1-(Pyridin-3-yl)butan-2-one
Description
Contextual Significance of Pyridine-Containing Ketones in Organic Chemistry
Pyridine-containing ketones are recognized as valuable building blocks in organic synthesis. The presence of the pyridine (B92270) moiety, with its electron-withdrawing nature and the basic nitrogen atom, alongside the reactive carbonyl group of the ketone, imparts unique chemical properties to these molecules. This dual functionality allows for a wide range of chemical transformations, making them key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com
The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound's binding affinity to biological targets. Furthermore, the ketone group is susceptible to nucleophilic addition and condensation reactions, providing a handle for further molecular elaboration. cymitquimica.com The reactivity of the pyridine ring itself can be modulated, undergoing both electrophilic and nucleophilic substitution reactions.
Overview of Research Trajectories for Related Chemical Scaffolds
Research into chemical scaffolds related to 1-(Pyridin-3-yl)butan-2-one has been multifaceted, exploring their synthesis, reactivity, and potential applications. For instance, derivatives of 1-(pyridin-3-yl)propan-2-one (B27483) have been investigated for their potential biological activities, including anti-inflammatory and anti-cancer effects. Synthetic methodologies for these types of compounds often involve condensation reactions between pyridine derivatives and ketone precursors.
A notable area of research involves the synthesis of novel derivatives for specific applications. For example, a series of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters were synthesized and evaluated for their antifungal activity against plant pathogens. sioc-journal.cn This research highlights the potential for modifying the basic pyridyl ketone structure to develop compounds with targeted biological activities.
Furthermore, the structural isomer 1-(Pyridin-2-yl)butan-2-one has also been a subject of study, with research focusing on its synthesis and participation in various chemical reactions like nucleophilic additions and condensations. cymitquimica.com The study of such related structures provides valuable insights into the structure-activity relationships within this class of compounds and informs the potential research directions for this compound. The synthesis of 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, a derivative of a tobacco-specific nitrosamine, for the purpose of inducing specific antibodies, further illustrates the diverse applications of pyridyl ketone scaffolds. lih.lu
The table below provides a summary of key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | chemscene.comchemscene.com |
| Molecular Weight | 149.19 g/mol | chemscene.comchemscene.comcymitquimica.com |
| InChIKey | WMTHSBOLQVKBQL-UHFFFAOYSA-N | cymitquimica.com |
| Purity | ≥98% | chemscene.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHSBOLQVKBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285774 | |
| Record name | 1-pyridin-3-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-10-9 | |
| Record name | NSC42765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyridin-3-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Direct Synthesis of 1-(Pyridin-3-yl)butan-2-one
The direct construction of the this compound scaffold involves the formation of a carbon-carbon bond between a pyridine (B92270) ring and a butyl ketone fragment.
Established methods for the synthesis of pyridyl ketones often rely on classical organic reactions, such as condensations involving nicotinic acid derivatives. One common approach is a variation of the Claisen condensation, where a nicotinic acid ester, such as ethyl nicotinate (B505614), is reacted with a ketone in the presence of a strong base. This is followed by a hydrolysis and decarboxylation sequence to yield the target ketone.
A representative pathway involves the condensation of ethyl nicotinate with ethyl propionate (B1217596) using a base like sodium ethoxide. The resulting β-keto ester intermediate is then subjected to acidic hydrolysis and subsequent heating to facilitate decarboxylation, affording this compound.
Table 1: Established Synthesis via Claisen Condensation and Decarboxylation
| Step | Starting Materials | Reagents | Key Intermediate | Product |
|---|---|---|---|---|
| 1. Condensation | Ethyl nicotinate, Ethyl propionate | Sodium ethoxide, Toluene | Ethyl 2-methyl-3-oxo-3-(pyridin-3-yl)propanoate | - |
Another established route is the reaction of 3-lithiopyridine, generated from 3-bromopyridine, with butan-2-one or a related butanoyl derivative. However, this method can be limited by the stability of the organolithium reagent and potential side reactions.
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. For the synthesis of this compound, novel approaches could involve transition-metal-catalyzed cross-coupling reactions. For instance, a Negishi or Stille coupling could be employed to couple a 3-pyridyl organometallic reagent with a butanoyl halide derivative.
Furthermore, advancements in C-H activation could provide a direct route by coupling 3-substituted pyridines with butan-2-one enolates or their equivalents, though this remains a developing area for this specific target. Research into photocatalyzed reactions also presents a potential future pathway for the construction of such pyridyl ketone frameworks under mild conditions.
Synthesis of Analogues and Derivatives of this compound
This compound is a valuable intermediate for the synthesis of a diverse range of derivatives, leveraging the reactivity of its ketone functional group.
The ketone moiety of this compound can be readily converted into an oxime, which serves as a precursor for oxime esters and carbamates. These derivatives are of interest in medicinal chemistry.
The synthesis begins with the oximation of the ketone. This is typically achieved by reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide (B78521) or pyridine. The resulting this compound oxime can then be further functionalized.
Oxime Esters are synthesized by reacting the oxime with an appropriate acid chloride or anhydride (B1165640) in a basic medium. arpgweb.com This acylation occurs at the oxygen atom of the oxime.
Oxime Carbamates are formed through the reaction of the oxime with an isocyanate. nih.govorientjchem.org This reaction adds a carbamoyl (B1232498) group to the oxime's oxygen atom.
Table 2: Synthesis of Oxime Esters and Carbamates
| Derivative | Precursor | Reagents | Reaction Type |
|---|---|---|---|
| Oxime Ester | This compound oxime | Acetyl chloride, Triethylamine | Acylation |
The carbonyl group is a key reaction site for the synthesis of nitrogen-containing derivatives like Schiff bases and aminophosphonates.
Schiff Bases (Imines): These are synthesized via the condensation of this compound with a primary amine (e.g., aniline) under dehydrating conditions, often with acid catalysis. dergipark.org.tr The reaction involves the formation of a carbinolamine intermediate followed by the elimination of water.
Aminophosphonates: These are phosphorus analogues of amino acids and can be synthesized from this compound through the Kabachnik-Fields reaction. nih.gov This is a one-pot, three-component reaction involving the ketone, an amine, and a dialkyl phosphite (B83602). Alternatively, they can be prepared in a two-step process where a pre-formed Schiff base reacts with a dialkyl phosphite in an aza-Pudovik reaction. nih.gov
Table 3: Synthesis of Schiff Bases and Aminophosphonates
| Derivative | Starting Materials | Reagents / Conditions | Reaction Name |
|---|---|---|---|
| Schiff Base | This compound, Aniline (B41778) | Toluene, Dean-Stark trap, p-TsOH (cat.) | Condensation |
This compound can be a precursor for constructing fused heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in pharmaceuticals. A prominent method for synthesizing these structures is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govnih.govbeilstein-journals.org
The classical GBB reaction is a three-component reaction between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org While the standard GBB reaction utilizes an aldehyde, modifications and related multicomponent reactions can potentially incorporate ketones. The synthesis of imidazo[1,2-a]pyridines involves the initial formation of an imine from the 2-aminopyridine (B139424) and the carbonyl compound, which then undergoes cyclization after the addition of the isocyanide component. organic-chemistry.org
For this compound, a potential pathway would involve its reaction with a 2-aminopyridine derivative to form an intermediate ketimine. This intermediate could then react with an isocyanide in the presence of a Lewis or Brønsted acid catalyst to undergo cyclization and subsequent aromatization, yielding a substituted imidazo[1,2-a]pyridine.
Table 4: Proposed Synthesis of an Imidazopyridine Derivative
| Step | Reactants | Catalyst/Conditions | Key Process |
|---|---|---|---|
| 1 | 2-Aminopyridine, this compound | Lewis Acid (e.g., Sc(OTf)₃), Dehydrating agent | Imine Formation |
| 2 | Imine intermediate, tert-Butyl isocyanide | Lewis Acid | Isocyanide addition and Cyclization |
Butan-2-ol Derivatives and Related Alcohols
While direct synthesis of this compound from butan-2-ol derivatives is not extensively detailed in the provided search results, the synthesis of related chiral alcohols and their derivatives is a well-established field. For instance, chemoenzymatic methods can be employed to prepare chiral alcohols that incorporate a pyridine ring. nih.gov This process often starts with picoline derivatives which are converted to prochiral α-halogenated ketones. nih.gov Subsequently, the enantioselective reduction of the carbonyl group, for example using an alcohol dehydrogenase, yields the corresponding chiral alcohol with high enantiomeric excess. nih.gov These chiral pyridine-containing alcohols serve as valuable intermediates in the synthesis of various pharmacologically relevant compounds. nih.gov
The classification of alcohols as primary, secondary, or tertiary is based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. wikipedia.org Butan-2-ol is a secondary alcohol. wikipedia.org The synthesis of higher alcohols can also be achieved through processes like hydroformylation of alkenes followed by hydrogenation. wikipedia.org
Biocatalytic Synthesis of Related Pyridine Mannich Bases
Biocatalysis offers an environmentally friendly approach to synthesizing complex molecules. Lipase-catalyzed trimolecular condensation represents a method for the biocatalytic synthesis of new Mannich bases containing various heterocyclic rings, including pyridine. mdpi.com This reaction involves the condensation of a heterocyclic aldehyde, such as pyridine-3-carbaldehyde, with acetone (B3395972) and a primary aromatic amine. mdpi.com The use of lipases, such as Candida antarctica lipase (B570770) B (CaL-B), as biocatalysts allows the reaction to proceed under mild conditions. mdpi.com This method has been shown to be effective for a range of heterocyclic aldehydes, including furan-2-carbaldehyde, thiophene-2-carbaldehyde, and various substituted 2-phenylthiazole-4-carbaldehydes, in condensation with aniline and acetone. mdpi.com
Mannich bases are β-amino ketones, and the classical Mannich reaction involves the condensation of an enolizable carbonyl compound, a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.com The biocatalytic approach provides an alternative to the classical method, which can have drawbacks such as the formation of secondary products, especially when using primary amines or ketones with two reactive alpha positions. mdpi.com
Strategies for Chiral Synthesis and Enantioselective Transformations
The synthesis of specific enantiomers of chiral compounds like this compound is crucial in pharmaceutical and agrochemical industries. Asymmetric synthesis strategies are employed to achieve high enantiomeric purity.
Asymmetric Alkylation Reactions
Asymmetric alkylation of pyridyl-substituted ketones is a key strategy for introducing chirality. Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents have been shown to produce tertiary propargyl alcohols with high enantiomeric excess (57% to >98% ee). nih.govresearchgate.net These reactions are promoted by amino acid-based chiral ligands. nih.govresearchgate.net The choice of the chiral ligand is critical and depends on the dialkylzinc reagent used. For instance, reactions with diethylzinc (B1219324) are optimal with a chiral ligand containing two amino acid moieties (valine and phenylalanine), while reactions with dimethylzinc (B1204448) are more effective with a ligand containing a single amino acid (benzyl cysteine). nih.govresearchgate.net
Another approach involves the enantioselective alkylation of 2-alkylpyridines, which is controlled by organolithium aggregation. escholarship.org The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established method for asymmetric alkylation of enolates. harvard.edu These auxiliaries guide the incoming alkyl group to one face of the enolate, resulting in a diastereoselective reaction. harvard.edu
Role of this compound as a Synthetic Intermediate
This compound can serve as a valuable synthetic intermediate for the creation of more complex molecules. Its structure, featuring both a pyridine ring and a ketone functional group, allows for a variety of chemical transformations. For example, the ketone can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or further alkylation at the α-position. The pyridine ring can be functionalized through various reactions, including N-alkylation or substitution on the ring itself.
Derivatives of 1-(pyridin-3-yl)butan-1-one, a closely related compound, are utilized in the synthesis of biologically active molecules. For instance, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one is a known chemical entity. bldpharm.com Furthermore, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov The synthesis of these derivatives often involves multiple steps where the pyridine-containing ketone or a related precursor is a key building block. nih.gov
The versatility of pyridine-containing ketones as synthetic intermediates is further highlighted by their use in the synthesis of various heterocyclic systems. For example, 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes, derived from pyridine-2-carboxaldehyde, undergo Diels-Alder reactions to form piperidinone and dihydropyridinone derivatives. researchgate.net These can be further transformed into bipyridine derivatives. researchgate.net
Carbonyl Group Reactivity
The ketone functionality is a primary site for chemical modification, readily undergoing reactions typical of carbonyl compounds.
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(Pyridin-3-yl)butan-2-ol. This transformation is commonly achieved using hydride-donating reagents or through catalytic hydrogenation.
Hydride Reductions: A widely used and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). rsc.orgjk-sci.com In a typical laboratory setting, NaBH₄ is dissolved in a protic solvent, such as methanol (B129727) or ethanol, and the ketone is added to the solution. The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the secondary alcohol. wikipedia.org While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, an excess of the reducing agent is often used to ensure complete conversion. wikipedia.org
Another potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this reduction. However, it is a much stronger and less selective reagent than NaBH₄. wikipedia.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for ketone reduction include platinum, palladium, and nickel. researchgate.net The reaction is typically carried out under pressure and at elevated temperatures. Catalytic hydrogenation offers an alternative route to the corresponding alcohol and can sometimes be employed to selectively reduce the carbonyl group without affecting the pyridine ring, depending on the chosen catalyst and reaction conditions. name-reaction.com Transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a transition-metal catalyst, represents another viable method for the reduction of pyridinyl ketones. youtube.comnih.govnrochemistry.com
| Reduction Method | Reagent/Catalyst | Product | General Conditions |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(Pyridin-3-yl)butan-2-ol | Methanol or Ethanol, Room Temperature |
| Catalytic Hydrogenation | H₂ / Platinum Oxide (PtO₂) | 1-(Pyridin-3-yl)butan-2-ol | Acetic Acid, Elevated Pressure |
| Transfer Hydrogenation | Isopropanol / Ru or Fe Catalyst | 1-(Pyridin-3-yl)butan-2-ol | Base, Elevated Temperature |
This table provides a general overview of common reduction methods for ketones.
The carbonyl group of this compound reacts with hydroxylamine (NH₂OH) to form an oxime, specifically this compound oxime. This reaction is a condensation process where the carbonyl oxygen is replaced by the =N-OH group. name-reaction.com The reaction is typically carried out in a weakly acidic medium, which facilitates the nucleophilic attack of the nitrogen of hydroxylamine on the carbonyl carbon. khanacademy.org
Oximes are versatile intermediates that can undergo further derivatization. One of the most significant reactions of ketoximes is the Beckmann rearrangement. wikipedia.org When treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride), the oxime of this compound can rearrange to form an N-substituted amide. wikipedia.org The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating to the nitrogen. wikipedia.org
Furthermore, the oxime can be converted into various esters. For instance, research has been conducted on the synthesis of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters, highlighting the potential for derivatization at the hydroxyl group of the oxime functionality. youtube.com
| Reactant | Reagent | Product | Reaction Type |
| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oxime Formation |
| This compound oxime | Acid Catalyst (e.g., H₂SO₄) | N-substituted amide | Beckmann Rearrangement |
| This compound oxime | Acylating Agent | Oxime Ester | Esterification |
This table summarizes the formation and key derivatization reactions of the oxime of this compound.
Pyridine Ring Reactivity
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic character significantly influences its reactivity towards various reagents.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). alfa-chemistry.comchemistrysteps.com The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. wikipedia.org The N-oxide functionality can later be removed by reduction if desired. wikipedia.org Studies on the oxidation of various pyridine derivatives have shown that the reaction is generally efficient and can be performed under relatively mild conditions.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. rsc.org Reactions such as nitration, sulfonation, and halogenation require harsh conditions. jk-sci.com When substitution does occur, it preferentially takes place at the 3-position (β-position) of the pyridine ring. researchgate.netnih.gov This is because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. nih.gov The butan-2-one substituent at the 3-position is an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack.
Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions (α- and γ-positions). rsc.org These positions are electron-deficient and can stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the nitrogen atom. nrochemistry.com For this compound, direct nucleophilic substitution on the ring is less likely to occur at the substituted 3-position. However, if a good leaving group were present at the 2-, 4-, or 6-positions, nucleophilic displacement would be a feasible transformation.
Intramolecular Reactions and Cyclizations
The presence of both a ketone and a pyridine ring within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of new heterocyclic systems.
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org In a similar vein, a pyridinyl ketone like this compound could potentially react with a hydrazine (B178648) derivative to form a hydrazone. This hydrazone could then undergo an acid-catalyzed intramolecular cyclization, where the pyridine ring acts as the aryl component, to form a tricyclic indole-like structure, specifically a pyrido[3,4-b]indole derivative. rsc.org
Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org While the structure of this compound does not directly fit the typical substrates for this reaction, a related intramolecular cyclization could be envisioned. If the butanone side chain were modified to contain an amino group at the appropriate position, an intramolecular condensation and cyclization onto the pyridine ring could lead to the formation of a fused heterocyclic system.
Intramolecular Aldol-type Condensations: While a classical intramolecular aldol (B89426) condensation requires two carbonyl groups, related cyclizations can occur. Under strongly basic or acidic conditions, the enolate or enol of this compound could potentially undergo an intramolecular reaction. For instance, the methylene (B1212753) group adjacent to the pyridine ring could be deprotonated, and the resulting carbanion could, in principle, attack a position on the pyridine ring, although this is generally a difficult transformation. More plausible are reactions involving additional functional groups on the side chain that could participate in intramolecular cyclizations.
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of 1-(Pyridin-3-yl)butan-2-one is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The pyridine (B92270) ring protons are expected to appear in the downfield aromatic region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the butanone chain will appear in the upfield aliphatic region.
The expected signals are:
A triplet for the methyl protons (-CH₃) adjacent to the methylene (B1212753) group.
A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
A singlet for the methylene protons (-CH₂-) situated between the pyridine ring and the carbonyl group.
Four distinct signals for the protons on the pyridine ring, exhibiting complex splitting patterns (doublet, doublet of doublets, etc.) due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H-2 | 8.5 - 8.7 | Doublet (d) |
| Pyridine H-6 | 8.4 - 8.6 | Doublet of Doublets (dd) |
| Pyridine H-4 | 7.6 - 7.8 | Doublet of Triplets (dt) |
| Pyridine H-5 | 7.2 - 7.4 | Doublet of Doublets (dd) |
| Pyridyl-CH₂-CO | 3.8 - 4.0 | Singlet (s) |
| CO-CH₂-CH₃ | 2.4 - 2.6 | Quartet (q) |
| CO-CH₂-CH₃ | 1.0 - 1.2 | Triplet (t) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. weebly.com For this compound, a total of nine distinct carbon signals are expected, as all carbon atoms are in unique chemical environments.
Key expected signals include:
A signal at the far downfield end of the spectrum (δ > 200 ppm) for the carbonyl carbon (C=O), which is characteristic of ketones. libretexts.orglibretexts.org
Signals in the aromatic region (δ 120-155 ppm) for the five carbons of the pyridine ring.
Three signals in the aliphatic region (δ 0-50 ppm) for the carbons of the butanone side chain. libretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 205 - 215 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 147 - 152 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-3 | 130 - 135 |
| Pyridine C-5 | 120 - 125 |
| Pyridyl-CH₂-CO | 45 - 55 |
| CO-CH₂-CH₃ | 30 - 40 |
| CO-CH₂-CH₃ | 5 - 15 |
Note: Predicted values are based on typical chemical shift ranges for ketones and pyridine derivatives. libretexts.orglibretexts.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals.
¹H-¹H COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the connectivity within the ethyl group (-CH₂-CH₃) and the coupling relationships between the protons on the pyridine ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is used to identify which protons are directly attached to which carbon atoms. nih.gov It would show a correlation peak for each C-H bond, for instance, linking the predicted proton signal at δ 3.8-4.0 ppm to the carbon signal at δ 45-55 ppm, confirming the assignment of the pyridyl-CH₂ group.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
A strong, sharp absorption band around 1715-1725 cm⁻¹ , which is highly characteristic of the C=O (carbonyl) stretching vibration in an aliphatic ketone. docbrown.info
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
C-H stretching vibrations for the aliphatic protons will appear just below 3000 cm⁻¹ , while the aromatic C-H stretches of the pyridine ring will appear just above 3000 cm⁻¹ .
Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring, which often give strong Raman signals.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |
| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=C, C=N (Pyridine) | Ring Stretch | 1400 - 1600 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₁NO), the monoisotopic mass is calculated to be 149.08406 Da. uni.lu
In High-Resolution Mass Spectrometry (HRMS), this exact mass can be measured, allowing for the unambiguous determination of the molecular formula. The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecular ion [M+H]⁺ in techniques like electrospray ionization (ESI).
Common fragmentation patterns in MS would involve cleavage alpha to the carbonyl group, potentially leading to the formation of a pyridyl-methyl cation (m/z 92) or an ethylcarbonyl cation (m/z 57).
Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct/Fragment | Formula | Predicted m/z |
| [M]⁺ | C₉H₁₁NO | 149.08351 |
| [M+H]⁺ | C₉H₁₂NO⁺ | 150.09134 |
| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.07328 |
| [M+K]⁺ | C₉H₁₁KNO⁺ | 188.04722 |
Data sourced from predicted values. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The primary chromophore in this compound is the pyridine ring.
The UV-Vis spectrum is expected to show absorption bands characteristic of π → π* transitions associated with the pyridine ring. Based on data from similar compounds like 1-pyridin-3-yl-ethylamine, which has absorption maxima at 204 nm and 258 nm, similar absorption bands are anticipated for this compound. sielc.com The carbonyl group's n → π* transition may also be visible as a weak absorption band at a longer wavelength.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
| π → π | Pyridine Ring | ~260 |
| n → π | Carbonyl Group | >280 (weak) |
Note: Expected values are based on data from analogous compounds. sielc.comnist.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. For this compound, this process involves quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) to verify its empirical and molecular formula, C₉H₁₁NO. This analytical method provides critical evidence for the compound's purity and structural integrity.
The theoretical elemental composition is calculated from the compound's molecular formula and the atomic weights of its constituent elements. The experimental values, obtained through combustion analysis, are then compared against these theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin, is widely considered acceptable confirmation of the compound's identity and purity. nih.gov
Research Findings
The molecular formula of this compound is established as C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol . uni.lulookchem.comuni.luepa.govkeyorganics.net Based on this formula, the expected weight percentages of carbon, hydrogen, and nitrogen have been calculated.
Detailed research findings from the elemental analysis of this compound are presented in the data table below. The table contrasts the calculated theoretical percentages with placeholders for experimentally determined values that would be found in specific analytical reports.
Elemental Composition Data for this compound
| Element | Symbol | Calculated (%) | Found (%) |
| Carbon | C | 72.45 | |
| Hydrogen | H | 7.43 | |
| Nitrogen | N | 9.39 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. The B3LYP functional, combined with a suitable basis set such as 6-311G**, is a common choice for these calculations. nih.gov For a molecule with a pyridin-3-yl group, DFT calculations would be crucial in determining the optimized geometry, electronic energies, and the distribution of electron density. researchgate.net Studies on substituted pyridines have successfully employed DFT to analyze their nucleophilicity and electronic behavior, providing a strong basis for its application to 1-(Pyridin-3-yl)butan-2-one. researcher.life
Coupled Cluster (CCSD) theory is a high-level computational method that provides very accurate results for the energies and properties of small to medium-sized molecules. In a study on a related pyridin-3-yl derivative, CCSD with the 6-31G* basis set was used to obtain energy-optimized structures. nih.gov This method, while computationally more intensive than DFT, offers a benchmark for the accuracy of other computational approaches. researchgate.net
Both DFT and CCSD methods are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum that can be compared with experimental infrared and Raman data. ekb.eg
Table 1: Predicted Geometrical Parameters of this compound based on Analogous Compounds
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N (pyridine) Bond Length | ~1.34 Å |
| C-C (pyridine) Bond Length | ~1.39 Å |
| C-C (aliphatic) Bond Length | ~1.53 Å |
| C-H Bond Length | ~1.09 Å |
Note: These are approximate values based on typical bond lengths in similar organic molecules and are subject to variation based on the specific computational method and basis set used.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity and chemical properties. Computational methods provide valuable descriptors of this structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. scirp.org For pyridinyl compounds, the HOMO is often localized on the pyridine (B92270) ring, while the LUMO may be distributed over both the ring and the substituent. irjweb.com In a study of a pyridin-3-yl derivative, the HOMO and LUMO were visualized to understand the electronic transitions and reactivity. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These energy ranges are estimations based on calculations for similar aromatic ketones and pyridine derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov
Conformational Analysis and Tautomerism Studies
Detailed computational studies on the conformational isomers and potential tautomers of this compound could not be found in the available literature.
Molecular Docking and Ligand-Protein Interaction Simulations (for derivatives)
No specific molecular docking or ligand-protein interaction simulation studies for derivatives of this compound were identified in the performed search.
Biological Activity and Mechanistic Investigations
Antimicrobial Efficacy Studies
The pyridine (B92270) ring is a core structure in numerous compounds exhibiting a wide range of biological activities, including antimicrobial properties. orientjchem.orgnih.gov Derivatives of 1-(Pyridin-3-yl)butan-2-one have been investigated for their ability to inhibit the growth of various pathogenic fungi and bacteria.
Derivatives containing the pyridine moiety have demonstrated notable antifungal capabilities. orientjchem.orgorientjchem.org Studies have shown that novel pyridine derivatives, such as certain oxime esters and carboxamides, exhibit moderate to good in vitro antifungal activity. nih.govresearchgate.net For instance, a series of novel 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters were synthesized and evaluated for their potential as antifungal agents. researchgate.net
The antifungal activity of pyridine-containing compounds has been observed against a broad spectrum of fungi. Research into various pyridine derivatives has shown efficacy against phytopathogenic fungi like Rhizoctina solani and Fusarium oxysporum, as well as human pathogens such as Candida albicans and Aspergillus species. nih.govorientjchem.orgnih.govresearchgate.net Some synthesized pyridine derivatives have exhibited fungicidal properties that are comparable or even superior to commercial fungicides. nih.govresearchgate.net The mechanism for some pyridine carboxamides has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov
| Compound Class | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| Pyridine Carboxamides | Botrytis cinerea | Good in vivo activity; SDH inhibition | nih.gov |
| Pyridinone Derivatives | Candida albicans (including resistant strains) | Rapid fungicidal activity, inhibition of biofilm formation | nih.gov |
| Thiazolidinone-Pyridine Hybrids | Rhizoctina solani, Fusarium oxysporum | Moderate to high fungicidal activity | orientjchem.orgorientjchem.org |
| [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones | Various fungal strains | Activity equipotent to fluconazole | nih.gov |
The pyridine scaffold is also integral to compounds with significant antibacterial action. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated notable antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, with several compounds exhibiting strong antibacterial activity against a panel of five Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov
The antibacterial potential of pyridine derivatives extends to various structural classes. For example, pyridazinone derivatives have shown activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Furthermore, certain [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone compounds have been shown to be twice as effective as the standard drug ciprofloxacin (B1669076) against tested bacterial strains. nih.gov These findings underscore the versatility of the pyridin-3-yl moiety in the development of new antibacterial agents.
| Compound Class | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumoniae, E. faecalis | 4-8 µg/mL for active compounds | nih.gov |
| N-pyridin-3-yl-benzenesulfonamide | S. typhi, S. aureus, E. coli | Inhibition zones of 5-16 mm observed | researchgate.net |
| Pyridazinone Derivatives | MRSA, P. aeruginosa, A. baumannii | 3.74–8.92 µM for active compounds | nih.gov |
| [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones | Various bacterial strains | 0.002 µg (most effective compound) | nih.gov |
Enzyme Inhibition and Modulation
Beyond direct antimicrobial action, derivatives of this compound are of interest for their ability to interact with and inhibit specific enzymes involved in disease pathways.
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. nih.govcolumbia.edu Inhibition of this kinase is a therapeutic strategy for treating inflammatory diseases. nih.gov The pyridinylimidazole class of compounds were among the first potent and selective inhibitors of p38 MAP kinase to be discovered. nih.govnih.gov
Subsequent research has identified other pyridine-containing scaffolds, such as pyridinylquinoxalines and pyridinylpyridopyrazines, as novel and potent p38 alpha MAP kinase inhibitors, with some compounds showing inhibitory activity in the double-digit nanomolar range. nih.gov The mechanism of action for some of these inhibitors involves competitive binding in the ATP pocket of the enzyme. nih.gov The established role of the pyridine ring in targeting p38 MAP kinase suggests that compounds like this compound could serve as a foundational structure for developing new kinase inhibitors.
Phospholipases A2 (PLA2) are enzymes that hydrolyze phospholipids, leading to the production of arachidonic acid and other lipid mediators that play critical roles in inflammation. nih.gov Inhibition of these enzymes is another important anti-inflammatory strategy. Studies have shown that certain cationic amphiphilic drugs, including some with a pyridine structure, can inhibit lysosomal phospholipase A2 (LPLA2). nih.gov While direct studies on this compound are limited, the documented activity of other pyridine-containing molecules suggests a potential for this class of compounds to interact with and modulate phospholipase activity. nih.govnih.gov
Cytotoxicity Studies in Cell Lines (in vitro)
The evaluation of a compound's effect on cell viability and proliferation is a cornerstone of drug discovery, particularly in the field of oncology. Various pyridine derivatives have been synthesized and assessed for their in vitro cytotoxic activity against a range of human cancer cell lines.
Novel pyridine-ureas and other pyridine derivatives have demonstrated significant growth inhibitory activity against breast (MCF-7), lung (A549), and colon cancer cell lines. elsevierpure.comnih.govmdpi.comresearchgate.net For example, certain pyridin-2-yl estra-1,3,5(10)-triene derivatives showed strong antiproliferative activity against prostate (PC-3), triple-negative breast (MDA-MB-231), and colon (HT-29) cancer cells. nih.gov In another study, pyridin-3-ylmethylidene derivatives of methyl betulonate exhibited moderate cytotoxicity against A549 (adenocarcinomic human alveolar basal epithelial) and HeLa (human cervical carcinoma) cell lines. researchgate.net The structural similarity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) to the title compound is also noteworthy, as NNK has been shown to be a genotoxic agent in in vitro assays. nih.gov These studies highlight the potential of the pyridine core structure in designing compounds with anticancer properties.
| Compound Class | Cell Line | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 0.22 µM for most active compounds | elsevierpure.comnih.gov |
| Pyridin-3-ylmethylidene derivatives | A549 (Lung), HeLa (Cervical) | 17.34–20.02 µmol L−1 | researchgate.net |
| Novel Pyridine Derivatives (loaded in nanocapsules) | MCF-7 (Breast), A549 (Lung) | Superior cytotoxicity compared to free compounds | mdpi.comresearchgate.net |
| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | PC-3 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | Strong antiproliferative activity | nih.gov |
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies have explored how different substituents on the pyridine ring and alterations to the butanone side chain influence their biological effects. These investigations aim to identify key structural features that enhance potency and selectivity for various biological targets.
Systematic modifications of the this compound scaffold have revealed several important trends. For instance, the position, number, and nature of substituents on the pyridine ring can significantly impact activity. Studies on related pyridine derivatives have shown that the introduction of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance biological activities like antiproliferative effects. Conversely, the presence of bulky groups or halogens (e.g., -Br, -Cl, -F) on the pyridine ring has been associated with reduced activity in some contexts nih.gov.
Alterations to the butanone side chain have also been a focus of SAR studies. Modifications to the length of the alkyl chain, the position of the keto group, and the introduction of various substituents have been investigated to understand their impact on biological activity. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence of a methyl group on the pyridine nucleus was found to noticeably increase the analgesic effect, irrespective of its position springernature.com.
The following interactive data table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating the influence of different substituents on a generic biological activity.
| Derivative | R1 (Pyridine Ring Position 4) | R2 (Pyridine Ring Position 5) | R3 (Butanone Chain Position 1) | Relative Activity (%) |
| 1 | H | H | H | 100 |
| 2 | OCH3 | H | H | 150 |
| 3 | H | OCH3 | H | 130 |
| 4 | Cl | H | H | 70 |
| 5 | H | H | CH3 | 110 |
| 6 | OCH3 | H | CH3 | 180 |
These hypothetical data illustrate that substitutions at the R1 position with an electron-donating group like methoxy (Derivative 2) can increase activity, while an electron-withdrawing group like chlorine (Derivative 4) may decrease it. Furthermore, a small alkyl substitution on the butanone chain (Derivative 5) can be beneficial, and this effect can be additive with favorable substitutions on the pyridine ring (Derivative 6).
In Vitro Metabolic Studies of Related Compounds
In vitro metabolic studies are essential for understanding the biotransformation of a compound, predicting its in vivo fate, and identifying potential drug-drug interactions. For this compound, insights into its metabolism can be gleaned from studies on structurally related compounds, particularly the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). These studies typically utilize liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for a significant portion of drug metabolism.
The primary metabolic pathways identified for NNK, which are likely relevant to this compound, include carbonyl reduction, pyridine N-oxidation, and α-carbon hydroxylation nih.gov.
Carbonyl Reduction: The ketone group in the butanone side chain is susceptible to reduction, leading to the formation of the corresponding alcohol metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) nih.gov. This is a major metabolic pathway for NNK nih.gov.
Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide metabolite. This pathway is generally considered a detoxification route nih.gov.
α-Carbon Hydroxylation: This involves the hydroxylation of the carbon atoms adjacent to the keto group or the pyridine ring. For NNK, α-hydroxylation is considered an activation pathway leading to carcinogenic metabolites nih.gov.
In vitro studies using human and rodent lung and liver microsomes have demonstrated that the extent of these metabolic pathways can vary between tissues and species nih.govresearchgate.net. For instance, in hamster lung cells, carbonyl reduction was the major metabolic pathway in alveolar macrophages, while α-carbon hydroxylation was more prominent in Clara cells nih.gov.
The following interactive data table summarizes the primary metabolites observed in in vitro studies of NNK, which can be considered predictive for the metabolism of this compound.
| Parent Compound | Metabolic Pathway | Resulting Metabolite | Enzyme System |
| NNK | Carbonyl Reduction | NNAL | Carbonyl Reductases |
| NNK | Pyridine N-Oxidation | NNK-N-oxide | Cytochrome P450 |
| NNK | α-Carbon Hydroxylation | Keto acid, Hydroxy acid | Cytochrome P450 |
These findings suggest that this compound would likely undergo reduction of its keto group to form 1-(pyridin-3-yl)butan-2-ol and oxidation of the pyridine nitrogen to yield 1-(pyridin-3-yl-N-oxide)butan-2-one. The susceptibility to α-carbon hydroxylation would depend on the specific CYP enzymes involved and the substitution pattern of the molecule.
Advanced Applications and Emerging Research Directions
Applications in Materials Science
Current research literature does not extensively detail the specific applications of 1-(Pyridin-3-yl)butan-2-one in materials science. However, the pyridine (B92270) moiety is a well-known building block for functional materials due to its coordination chemistry and electronic properties. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, suggesting potential for the development of coordination polymers or metal-organic frameworks (MOFs). Such materials could theoretically exhibit interesting magnetic, porous, or catalytic properties. The butanone group could also be chemically modified to introduce polymerizable functionalities, allowing for the incorporation of the pyridyl group into larger polymer structures. Further investigation is required to explore these potential avenues.
Catalysis and Organocatalysis involving this compound Derivatives
There is limited specific information in the current scientific literature on the use of this compound or its direct derivatives in catalysis and organocatalysis. The pyridine nitrogen atom imparts a basic character, which is a common feature in many organocatalysts that activate substrates through hydrogen bonding or as a Brønsted base.
Conceptually, derivatives of this compound could be designed to act as catalysts. For example, chiral modifications to the butanone backbone could yield asymmetric catalysts for stereoselective reactions. The combination of the Lewis basic pyridine nitrogen and the ketone functional group offers a platform for designing bifunctional catalysts. Synergistic catalysis, where two or more catalytic species work in concert, is a growing field, and molecules incorporating the pyridine scaffold could be developed for such applications mdpi.com.
Exploration as Research Probes in Biological Systems
The exploration of this compound as a research probe in biological systems is not a prominent area in current published research. The development of small molecules as probes, such as fluorescent sensors, requires specific photophysical properties that are not inherent to this compound. However, the pyridine scaffold is present in many biologically active molecules. Derivatives could potentially be synthesized to incorporate fluorophores or other reporter groups, which would enable their use in imaging or binding studies. The fundamental structure of this compound would serve as a starting point for the chemical synthesis of more complex probes tailored to specific biological targets.
Development of Novel Chemical Entities with Pyridine Scaffolds
The development of novel chemical entities using the pyridine scaffold is a significant area of interest in medicinal chemistry. The pyridine ring is a "privileged scaffold," meaning it is a common structural feature in many approved drugs and biologically active compounds. nih.govresearchgate.net Its presence can enhance water solubility and bioavailability.
The structure of this compound serves as a valuable starting point for synthesizing more complex molecules. For instance, research has been conducted on the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown promising antibacterial activity. nih.govnih.gov These compounds were developed from 3-substituted pyridine precursors and evaluated for their ability to inhibit the growth of Gram-positive bacteria. nih.govnih.gov
The general synthetic strategy often involves modifying the side chain of the pyridine ring to create diverse libraries of compounds for biological screening. The butanone moiety in this compound is reactive and can be used in various organic reactions to build more complex structures.
Table 1: Research on Pyridine-Containing Scaffolds
| Research Area | Focus | Key Findings |
|---|---|---|
| Antibacterial Agents | Synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Compounds exhibited strong antibacterial activity against Gram-positive bacteria, with some showing prolonged resistance profiles compared to existing antibiotics. nih.govnih.gov |
| General Drug Discovery | Use of pyridine as a scaffold | The pyridine ring is a key component in over 7000 drug molecules due to its pharmacological properties and ability to improve solubility. nih.gov |
Q & A
Q. What are the key physicochemical properties of 1-(Pyridin-3-yl)butan-2-one critical for experimental design?
To design experiments effectively, researchers must consider properties such as solubility, pKa, density, and stability. Computational tools like PubChem can predict parameters such as boiling point (e.g., 371.5±27.0 °C for structurally similar compounds) and acid dissociation constants (pKa ~9.77) using quantum mechanical calculations . Experimental validation via techniques like UV-Vis spectroscopy or differential scanning calorimetry (DSC) is recommended to confirm these predictions.
Q. How can the purity of this compound be verified in synthetic chemistry applications?
Purity assessment typically involves chromatographic methods (HPLC or GC) coupled with mass spectrometry for molecular confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural verification, particularly to identify impurities such as unreacted pyridine derivatives or ketone byproducts. For standardized protocols, refer to analytical frameworks used in pharmaceutical impurity profiling .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
General safety measures include wearing nitrile gloves, eye protection, and working in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Waste should be segregated and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory crystallographic data in the structural determination of this compound derivatives?
Contradictions in crystallographic data may arise from disordered pyridine rings or solvent inclusion. Use the SHELX suite (e.g., SHELXL for refinement) to model disorder probabilistically. Hydrogen bonding patterns, analyzed via graph set theory, can clarify molecular packing discrepancies. Cross-validation with powder XRD or neutron diffraction is advised for high-Z derivatives .
Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal engineering?
The ketone oxygen and pyridine nitrogen act as hydrogen bond acceptors, forming C=O···H–N or π-stacking interactions. Graph set analysis (e.g., Etter’s rules) reveals motifs like rings, which stabilize crystal lattices. Computational tools like Mercury can visualize these interactions, aiding in the design of co-crystals for enhanced bioavailability .
Q. What synthetic routes are available for introducing fluorine substituents into the pyridine ring of this compound, and how do they affect bioactivity?
Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions can introduce fluorine at specific positions. For example, 3,3,4,4,4-pentafluoro derivatives (see ) exhibit enhanced metabolic stability due to reduced electron density on the pyridine ring. Bioactivity assays (e.g., enzyme inhibition studies) should compare fluorinated vs. non-fluorinated analogs to quantify effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electrophilic sites at the ketone carbonyl. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS. Experimental validation via kinetic studies under varying pH conditions is critical .
Methodological Guidance
- Crystallization Optimization : Use solvent evaporation with acetone/water mixtures to grow single crystals. Monitor polymorphism via DSC.
- Synthetic Scale-Up : Employ flow chemistry for safer ketone synthesis, minimizing exothermic risks.
- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to reconcile conflicting spectroscopic or crystallographic results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
